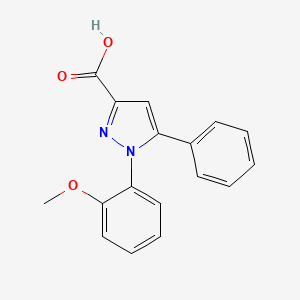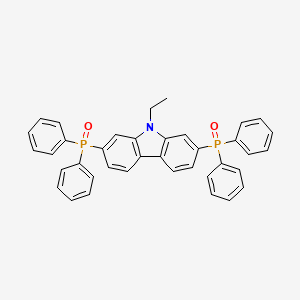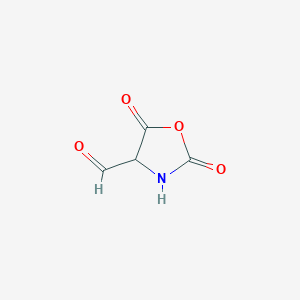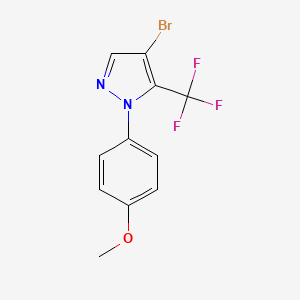![molecular formula C27H17ClF6N2Pd B12886511 [1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is a complex organometallic compound that has garnered significant interest in the field of catalysis. This compound features a palladium center coordinated to a bis(imino)acenaphthene ligand, with additional chloro and methyl groups. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable catalyst in various organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium typically involves the following steps:
Ligand Synthesis: The bis(imino)acenaphthene ligand is synthesized by reacting acenaphthenequinone with 3-(trifluoromethyl)aniline under acidic conditions to form the imine bonds.
Complex Formation: The synthesized ligand is then reacted with a palladium precursor, such as palladium(II) chloride, in the presence of a base like potassium carbonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Final Complexation: The resulting intermediate is treated with methylating agents, such as methyl iodide, to introduce the methyl group, forming the final (methyl)palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction involves the reductive elimination of organic groups from the palladium center, regenerating the palladium(II) species.
Substitution: The chloro and methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidative Addition: Organic halides (e.g., aryl bromides) and bases (e.g., potassium carbonate) in solvents like dichloromethane.
Reductive Elimination: Heating the reaction mixture or using reducing agents like hydrazine.
Substitution: Ligand exchange reactions using phosphines or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidative addition with aryl bromides can lead to the formation of aryl-palladium complexes, which can further undergo cross-coupling reactions to form biaryl compounds.
Applications De Recherche Scientifique
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex drug molecules.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, the palladium(IV) intermediate undergoes transmetalation with an organoboron or organostannane reagent.
Reductive Elimination: The final step involves reductive elimination, releasing the product and regenerating the palladium(II) catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis[[3,5-bis(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(phenyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(ethyl)palladium
Uniqueness
The unique feature of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is the presence of the trifluoromethyl groups, which enhance its stability and reactivity. This makes it a more efficient catalyst compared to similar compounds without these groups. Additionally, the specific combination of chloro and methyl ligands provides distinct reactivity patterns, making it suitable for a broader range of catalytic applications.
Propriétés
Formule moléculaire |
C27H17ClF6N2Pd |
|---|---|
Poids moléculaire |
625.3 g/mol |
Nom IUPAC |
1-N,2-N-bis[3-(trifluoromethyl)phenyl]acenaphthylene-1,2-diimine;carbanide;chloropalladium(1+) |
InChI |
InChI=1S/C26H14F6N2.CH3.ClH.Pd/c27-25(28,29)16-7-3-9-18(13-16)33-23-20-11-1-5-15-6-2-12-21(22(15)20)24(23)34-19-10-4-8-17(14-19)26(30,31)32;;;/h1-14H;1H3;1H;/q;-1;;+2/p-1 |
Clé InChI |
OOEXTHBZVVSGPE-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].C1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=NC5=CC=CC(=C5)C(F)(F)F)C3=CC=C2.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)






![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
